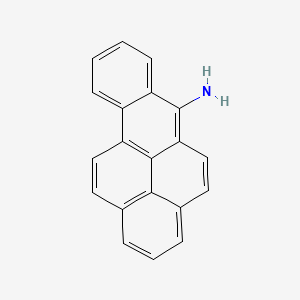

6-Aminobenzo(a)pyrene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

benzo[b]pyren-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZURZERLMHKKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2N)C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225297 | |

| Record name | 6-Aminobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7428-83-3 | |

| Record name | 6-Aminobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Polycyclic Aromatic Hydrocarbon Pah Amino Derivatives in Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are widespread environmental contaminants, primarily resulting from the incomplete combustion of organic materials. researchgate.net Their amino derivatives, known as amino-PAHs (APAHs), represent a significant area of research due to their potential carcinogenic and mutagenic properties. researchgate.netbenthamdirect.comresearchgate.net These compounds can form from the reduction of nitro-PAHs, which are also prevalent in the environment. researchgate.net

The introduction of an amino group to a PAH molecule can alter its chemical and biological properties, influencing its metabolism and interaction with cellular macromolecules. ontosight.ai Research has focused on developing sensitive analytical methods, such as capillary electrophoresis and electrochemical techniques, for the detection and separation of various APAHs in environmental and biological samples. researchgate.netbenthamdirect.comresearchgate.netepa.gov These methods are crucial for understanding the exposure and potential risks associated with these compounds. researchgate.net

Research Significance of 6 Aminobenzo a Pyrene Within Environmental and Biological Systems Studies

6-Aminobenzo(a)pyrene holds particular importance in research due to its relationship with its parent compound, benzo(a)pyrene (B[a]P), a well-established carcinogen. nih.govontosight.ainih.gov B[a]P is known to be present in various environmental media, including air, water, and soil, as well as in cigarette smoke and certain foods. researchgate.netontosight.ainih.gov

The study of this compound provides insights into the metabolic activation and detoxification pathways of B[a]P and its derivatives. nih.govepa.govwho.int Research has shown that male mice excrete this compound as a metabolite of 6-nitrobenzo[a]pyrene. consensus.app Furthermore, this compound has been utilized in the development of immunological assays, such as ELISA, to detect B[a]P and its metabolites in biological samples like urine. nih.govepa.gov These assays serve as potential biomarkers of exposure to PAHs. nih.govepa.gov

The biological significance of amino-PAHs like this compound is underscored by their ability to form adducts with DNA. ontosight.ai The formation of such adducts can distort the DNA structure, potentially leading to mutations and the initiation of cancer. ontosight.ai

Overview of Key Academic Research Trajectories for 6 Aminobenzo a Pyrene

Advanced Synthetic Approaches to this compound

The synthesis of this compound in a laboratory setting for research is primarily achieved through the chemical reduction of its nitro precursor, 6-Nitrobenzo(a)pyrene. This transformation is a critical step for obtaining the amine for subsequent studies.

One established method involves the reduction of 6-Nitrobenzo(a)pyrene using a metal catalyst. A common procedure utilizes 10% palladium on charcoal in a suitable solvent. asm.org This heterogeneous catalytic hydrogenation provides a direct and efficient route to this compound.

Another significant synthetic pathway, particularly relevant in metabolic and toxicological research, is the enzymatic reduction of 6-Nitrobenzo(a)pyrene. Studies have shown that intestinal microflora can effectively metabolize 6-Nitrobenzo(a)pyrene to this compound. tandfonline.com In one study, after 48 hours of incubation, 51% of the initial 6-Nitrobenzo(a)pyrene was converted to this compound by rat intestinal microflora. tandfonline.com While this is a biotransformation, the principle of nitroreduction is a key synthetic strategy that can be mimicked with chemical reagents in the lab.

A more versatile approach to 6-substituted benzo[a]pyrene derivatives starts from benzo[a]pyrene-6-carbaldehyde. rsc.org This aldehyde can be converted to various derivatives, and while the direct conversion to the amine is not detailed, it represents a potential synthetic hub for accessing a range of 6-substituted compounds, including the amine, through reactions like reductive amination.

Table 1: Comparison of Synthetic Approaches to this compound

| Synthetic Method | Precursor | Key Reagents/Conditions | Primary Application |

|---|---|---|---|

| Catalytic Hydrogenation | 6-Nitrobenzo(a)pyrene | 10% Palladium on charcoal, H₂ gas | General laboratory synthesis |

| Microbial Reduction | 6-Nitrobenzo(a)pyrene | Intestinal microflora (e.g., from rats) | Metabolic studies, mimicking in vivo processes. tandfonline.com |

| Derivatization from Aldehyde | Benzo(a)pyrene-6-carbaldehyde | (Hypothetical) Reductive amination reagents | Access to various 6-substituted derivatives. rsc.org |

Isotopic Labeling Techniques for Mechanistic Tracing of this compound

Isotopic labeling is an indispensable tool in analytical chemistry and mechanistic studies, allowing for the precise tracking and quantification of molecules through complex biological or chemical systems. rug.nl For this compound, labeling is typically introduced in its precursor, 6-Nitrobenzo(a)pyrene.

Deuterium (B1214612) labeling is a common strategy. For instance, 6-Nitrobenzo[a]pyrene-d₁₁ is a commercially available isotopically labeled standard. The eleven deuterium atoms distinguish it chromatographically and spectroscopically from the non-deuterated form. This allows it to be used as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of the formation of this compound from its nitro precursor in metabolic or environmental samples.

The use of heavy isotopes such as ¹³C or ¹⁵N can also be envisioned. Introducing a ¹⁵N atom into the nitro group of 6-Nitrobenzo(a)pyrene would result in a ¹⁵N-labeled this compound upon reduction. This would be invaluable for nitrogen-tracing studies in metabolic pathways. Multicomponent reactions (MCRs) represent a modern and efficient approach for the synthesis of isotopically labeled complex molecules, although their specific application to this compound is not yet widely documented. rug.nl

Table 2: Isotopic Labeling Strategies for Tracing this compound

| Isotope | Labeled Precursor | Purpose | Analytical Technique |

|---|---|---|---|

| Deuterium (D) | 6-Nitrobenzo[a]pyrene-d₁₁ | Internal standard for quantification. | Mass Spectrometry (MS), Chromatography |

| Nitrogen-15 (¹⁵N) | ¹⁵N-6-Nitrobenzo(a)pyrene | Mechanistic tracing of the nitrogen atom | Mass Spectrometry (MS) |

| Carbon-13 (¹³C) | ¹³C-labeled Benzo(a)pyrene | Tracing the carbon skeleton during metabolism | Mass Spectrometry (MS), NMR Spectroscopy |

Derivatization for Spectroscopic and Chromatographic Research Applications

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comspectroscopyonline.com For this compound, which possesses a primary amine group, derivatization can enhance ionization efficiency, improve chromatographic separation, and increase detection sensitivity. ddtjournal.com

In the context of LC-electrospray ionization-MS (LC/ESI-MS), derivatization aims to introduce a readily ionizable moiety onto the target molecule. ddtjournal.com While this compound can be protonated and analyzed directly, its detectability can be improved. Reagents that react with amines, such as dansyl chloride, can be employed. Dansyl chloride introduces a dimethylamino group, which has a high proton affinity, leading to enhanced signal intensity in positive-ion ESI-MS. ddtjournal.com

Derivatization is also crucial for improving chromatographic behavior. The large, planar structure of this compound can lead to strong interactions with stationary phases in high-performance liquid chromatography (HPLC). Modifying the amine group can alter the molecule's polarity and shape, leading to better peak shapes and resolution. Chromatographic investigations of this compound as a metabolite have been performed using techniques such as thin-layer chromatography (TLC) and HPLC, often coupled with UV and mass spectral detection. nih.gov While these studies may not always employ derivatization of the final product, the principles of derivatization are key for developing more sensitive and specific analytical methods. nih.gov

Table 3: Potential Derivatization Reagents for this compound Analysis

| Derivatizing Reagent | Functional Group Targeted | Purpose of Derivatization | Analytical Benefit |

|---|---|---|---|

| Dansyl Chloride | Primary Amine | Increase ionization efficiency | Enhanced sensitivity in LC/ESI-MS. ddtjournal.com |

| Acetic Anhydride (B1165640) | Primary Amine | Increase volatility, alter polarity | Improved chromatographic separation (GC-MS, HPLC) |

| Silylating Agents (e.g., BSTFA) | Primary Amine | Increase volatility and thermal stability | Suitability for Gas Chromatography (GC-MS) |

Enzymatic N-hydroxylation and N-acetylation of this compound

Once formed, 6-amino-BaP, an aromatic amine, is a substrate for further metabolic transformations, primarily through oxidation and acetylation reactions. These processes can lead to the formation of reactive intermediates.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. chrom-china.commdpi.com These enzymes catalyze oxidative reactions that introduce or expose functional groups on the substrate molecule. chrom-china.com For amino-PAHs like 6-amino-BaP, CYP-mediated reactions can occur on both the aromatic ring system (C-hydroxylation) and the amino group (N-hydroxylation).

In vitro studies on related compounds, such as 6-aminobenzo[c]phenanthridines, have shown that aromatic hydroxylation is a major metabolic pathway catalyzed by human and porcine liver microsomes, which are rich in CYP enzymes. tandfonline.com The formation of N-hydroxy derivatives, while possible, was detected in very small amounts in that specific case. tandfonline.com The metabolism of the precursor, 6-nitrobenzo(a)pyrene, by rat liver microsomes yields various hydroxylated metabolites, indicating the capacity of CYP enzymes to oxidize the benzo[a]pyrene ring system. who.int Key enzymes implicated in the broader metabolism of benzo[a]pyrene include CYP1A1, CYP1B1, CYP2C19, and CYP3A4, which are responsible for producing intermediates like phenols and dihydrodiols. mdpi.comnih.gov N-hydroxylation of aromatic amines by P450 enzymes is a critical activation step that can lead to the formation of reactive electrophiles. researchgate.netresearchgate.net

N-acetyltransferases (NATs) are Phase II cytosolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of aromatic amines and hydrazines. wikipedia.org This process, known as N-acetylation, is a key pathway in the biotransformation of compounds like 6-amino-BaP. There are two primary NAT isoenzymes in humans, NAT1 and NAT2, which have distinct but overlapping substrate specificities and are found in various tissues, with NAT2 being predominant in the liver and intestine. researchgate.netnih.gov

These enzymes convert arylamines into their corresponding N-acetylated amide derivatives. nih.gov This acetylation can be a detoxification step, as it generally increases water solubility and facilitates excretion. However, the N-acetylated metabolite can also undergo further activation. Studies on related amino-PAHs have confirmed the role of NATs in their metabolism. For instance, both NAT1 and NAT2 have been shown to catalyze the N-acetylation of various carbocyclic arylamines. researchgate.net

Reduction of Nitro-PAHs to this compound

A primary route for the formation of 6-amino-BaP in biological systems is through the metabolic reduction of its parent nitro-PAH, 6-nitrobenzo(a)pyrene. This nitroreduction is a critical activation step and can be carried out by enzymes from both the intestinal microflora and mammalian tissues.

The anaerobic environment of the gastrointestinal tract provides a favorable setting for reductive metabolism by the intestinal microflora. psu.edu Numerous studies have demonstrated that gut bacteria possess robust nitroreductase activity, converting nitro-PAHs into their corresponding amino-PAHs. psu.edunih.gov Human intestinal microflora has been shown to metabolize 6-nitrobenzo(a)pyrene to 6-amino-BaP. nih.govx-mol.com

Research involving the incubation of isomeric nitro-benzo[a]pyrenes with rat intestinal microflora found that after 48 hours, 51% of the initial 6-nitrobenzo[a]pyrene was converted to 6-amino-BaP. tandfonline.com These bacterial nitroreductases exhibit significant substrate specificity. tandfonline.com Similar pathways have been observed for other nitro-PAHs; for example, human intestinal microflora metabolizes 6-nitrochrysene (B1204248) to 6-aminochrysene and its N-formylated and N-acetylated derivatives. nih.govasm.org

Table 1: Metabolism of Nitro-BaP Isomers by Rat Intestinal Microflora after 48 Hours

| Nitro-BaP Isomer | % Metabolized to Amino-BaP | Other Metabolites |

| 1-nitro-BaP | 13% | 1-nitroso-BaP (4%) |

| 3-nitro-BaP | 84% | - |

| 6-nitro-BaP | 51% | - |

Data sourced from a 1986 study on the anaerobic metabolism of nitro-BaPs by rat intestinal microflora. tandfonline.com

In addition to microbial enzymes, mammalian cells possess nitroreductases capable of reducing nitro-PAHs. One such enzyme is xanthine (B1682287) oxidase, which is found in various tissues. oup.com Studies have shown that xanthine oxidase can catalyze the reductive metabolism of nitro-PAHs, including 1-nitrobenzo[a]pyrene and 3-nitrobenzo[a]pyrene, leading to the formation of reactive intermediates that can bind to DNA. oup.comnih.gov This indicates that mammalian enzymes can contribute to the in vivo formation of 6-amino-BaP from 6-nitrobenzo(a)pyrene through a nitroreduction pathway. oup.comnih.gov

Conjugation Reactions in this compound Biotransformation

Conjugation reactions represent the classic Phase II of xenobiotic metabolism, where metabolites from Phase I (such as hydroxylated derivatives) or the parent compound itself are coupled with endogenous molecules. chrom-china.comresearchgate.net This process generally increases the polarity and water solubility of the compounds, facilitating their excretion from the body. chrom-china.comresearchgate.net

For 6-amino-BaP, two main types of conjugation reactions are relevant. First, any hydroxylated metabolites of 6-amino-BaP (formed by CYP enzymes) can undergo conjugation. The primary pathways for hydroxylated PAHs are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs), which attach glucuronic acid or a sulfo group, respectively. chrom-china.comjumedicine.com Second, the amino group of 6-amino-BaP itself is a target for conjugation, primarily through the N-acetylation pathway catalyzed by NAT enzymes, as detailed in section 3.1.2. asm.orgjumedicine.com Studies on the metabolism of the related compound 6-nitrochrysene by intestinal microflora also identified the formation of N-formyl-6-aminochrysene, indicating that N-formylation is another potential conjugation pathway. asm.org

Glucuronidation and Sulfation Pathways of this compound Metabolites

Following initial Phase I metabolism, which introduces or exposes functional groups like hydroxyl moieties on the benzo(a)pyrene ring structure, the resulting metabolites undergo Phase II conjugation reactions. Glucuronidation and sulfation are paramount among these pathways, significantly increasing the water solubility of the metabolites, thereby facilitating their excretion from the body.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid molecule from the cofactor UDP-glucuronic acid to the metabolite. ontosight.ai For phenolic metabolites of benzo(a)pyrene, such as 3-hydroxybenzo(a)pyrene and 6-hydroxybenzo(a)pyrene, glucuronidation is a major detoxification route. ontosight.ainih.gov In studies with isolated rat hepatocytes, the rate of glucuronidation of 1-hydroxybenzo(a)pyrene (B77892) was found to be significantly higher than its sulfation. nih.gov Research on C3H mouse fibroblasts demonstrated that glucuronidation of BaP phenols accounted for a substantial portion (30%) of the total water-soluble derivatives. nih.gov The efficiency of this pathway can vary; for instance, kinetic analysis in channel catfish intestinal microsomes showed a Vmax of 0.30 nmol mg⁻¹ min⁻¹ for the glucuronidation of BaP-7,8-diol. nih.gov

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolites, a reaction catalyzed by sulfotransferases (SULTs). While it is a significant conjugation pathway for many xenobiotics, studies on BaP metabolites suggest its role can be secondary to glucuronidation in some tissues. nih.gov For example, in C3H mouse fibroblasts, sulfation was not a major conjugation pathway for BaP metabolites. nih.gov Similarly, research on the intestinal mucosa of channel catfish revealed that BaP-7,8-diol is a poor substrate for sulfotransferase, with a Vmax at least three orders of magnitude lower than that for phenolic BaP metabolites. nih.gov However, in other contexts, sulfation can lead to the formation of reactive electrophilic esters, such as in the case of 6-hydroxymethylbenzo[a]pyrene, where sulfotransferase activity in rat liver mediates the formation of benzylic DNA adducts. nih.gov

Glutathione (B108866) Conjugation of Reactive this compound Species

While glucuronidation and sulfation primarily target stable metabolites, glutathione (GSH) conjugation is a critical detoxification mechanism for highly reactive, electrophilic intermediates. These reactive species, if not neutralized, can covalently bind to cellular macromolecules like DNA, initiating carcinogenesis. The reactions are catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).

Reactive metabolites of BaP, such as benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (BPDE), are known substrates for GSTs. nih.gov The conjugation of these epoxides with GSH forms a more water-soluble, less toxic product that can be further processed and excreted. epa.gov Studies using perfused rat liver have shown that the infusion of BPDE results in the preferential release of water-soluble products into the bile, the majority of which are GSH conjugates. epa.gov Depleting intracellular GSH levels prevents the formation of these conjugates and leads to a marked increase in covalent binding of the reactive metabolites to liver components. epa.gov

However, the protective role of GSH conjugation can vary between cell types. Some cell lines, like 2sFou and H4IIEC3/G-, efficiently conjugate BaP metabolites with GSH and show very little DNA binding. nih.gov In contrast, other cell lines, such as HepG2, conjugate BaP metabolites poorly and are highly susceptible to DNA binding. nih.gov This suggests that the capacity for GSH conjugation is a key determinant of cellular susceptibility to BaP-induced damage. The active intermediates, such as cationic radicals, produced during the metabolic activation of aromatic amines can co-oxidize reduced glutathione and generate reactive oxygen species, further highlighting the complex role of GSH in these biotransformation pathways. researchgate.net

Identification and Structural Elucidation of this compound Metabolites in Research Models

The identification of the complex array of metabolites generated from this compound requires sophisticated analytical techniques. The process involves separating the metabolites from complex biological matrices, quantifying them, and determining their precise chemical structures. criver.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used for the separation and initial identification of metabolites. tandfonline.com Radiolabeled parent compounds are often used, allowing for the detection and quantification of metabolites in HPLC fractions. tandfonline.comnih.gov Metabolites are initially identified by comparing their retention times with those of authentic, synthesized standards. nih.govtandfonline.com

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for structural elucidation. criver.comtandfonline.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. criver.com Tandem mass spectrometry (MS/MS) involves fragmenting the metabolite ion to produce a characteristic pattern of product ions, which provides detailed structural information. criver.com This method has been instrumental in identifying specific DNA adducts, such as those formed from 9-hydroxy-BaP-4,5-epoxide at the N² position of deoxyguanosine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for the unambiguous structural elucidation of novel metabolites. criver.com Although it requires larger quantities of pure material compared to MS, NMR provides the complete structure of a molecule, including stereochemistry. NMR was used to definitively identify the structure of a major DNA adduct formed from 6-hydroxymethylbenzo[a]pyrene as N²-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov

These techniques are often used in combination. For instance, after initial separation by HPLC, metabolites can be further analyzed by MS and NMR to confirm their identity and structure, as demonstrated in studies identifying adducts of BaP quinone with deoxyadenosine (B7792050) and deoxyguanosine. researchgate.net

Interspecies and In Vitro Model System Variations in this compound Metabolism

The metabolism of xenobiotics like this compound can exhibit significant variations depending on the species and the experimental model system used. These differences arise from variations in the expression levels and activities of metabolic enzymes, such as cytochrome P450s and conjugating enzymes. nih.govnih.gov

Interspecies Variations: Studies comparing the metabolism of BaP in hepatic microsomes from different species have revealed substantial differences. For example, the intrinsic clearance of BaP was found to be highest in naïve female mice and lowest in female humans, with male rats showing rates more similar to humans than to mice. nih.gov This suggests that rats may be a more appropriate rodent model for human PAH metabolism than mice. nih.gov Another study investigating the metabolism of related aminobenzo[c]phenanthridines found no significant differences between human and porcine microsomes, indicating the pig could be a suitable model for these specific compounds. tandfonline.com Variations are also seen in non-mammalian species; studies in channel catfish have detailed the kinetics of sulfation and glucuronidation in intestinal mucosa, which differ from those in mammals. nih.gov

In Vitro Model System Variations: The choice of in vitro system also heavily influences metabolic outcomes.

Microsomes: Liver microsomes are a common model containing Phase I enzymes but require supplementation for Phase II reactions. tandfonline.comnih.gov They are useful for determining kinetic parameters like Vmax and KM. nih.gov

Hepatocytes: Isolated hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism and conjugation. Studies with mouse and rat hepatocytes have been used to measure the formation of glucuronide, sulfate (B86663), and glutathione conjugates simultaneously. nih.govosti.gov

Cell Lines: Cultured cell lines, such as C3H/10T1/2 mouse fibroblasts or human HepG2 cells, are used to study metabolic activation and its consequences, like DNA binding. nih.govnih.govnih.gov However, these lines can differ dramatically in their metabolic capacities. nih.gov

Organoids: Three-dimensional organoid cultures from human tissues (gastric, pancreatic, kidney, colon) represent a more physiologically relevant model. Studies have shown that these organoids can form BaP metabolites and DNA adducts in a dose-dependent manner, with varying levels across organoid types. mdpi.com For example, colon organoids showed the lowest levels of CYP1A1 expression and subsequent DNA adduct formation compared to other organoid types. mdpi.com

These variations underscore the importance of selecting appropriate models for research and risk assessment and highlight the challenges in extrapolating data from animal or in vitro models to humans.

Interactive Table: Interspecies and In Vitro Model Variations in BaP Metabolism

| Model System | Species | Key Findings on BaP/Derivative Metabolism | Reference |

|---|---|---|---|

| Liver Microsomes | Mouse (Female) | Highest intrinsic clearance (CLINT) for BaP and Dibenzo[def,p]chrysene (DBC) compared to rat and human. | nih.gov |

| Liver Microsomes | Rat (Male) | BaP and DBC clearance rates were more similar to female humans than to female mice. | nih.gov |

| Liver Microsomes | Human (Female) | Lowest intrinsic clearance for BaP and DBC. VMAX was higher for BaP than DBC. | nih.gov |

| Liver Microsomes | Pig | Metabolism of aminobenzo[c]phenanthridines was similar to humans, suggesting it is a good model. | tandfonline.com |

| Hepatocytes | Rat | Glucuronidation is the predominant pathway over sulfation for 1-hydroxybenzo[a]pyrene. | nih.gov |

| Hepatocytes | Mouse (C57BL/6 & C3H strains) | Conjugates with sulfate, glucuronate, and glutathione are the major products of BaP biotransformation. | osti.gov |

| Intestinal Mucosa | Channel Catfish | BaP-7,8-diol is a very poor substrate for sulfotransferase but is glucuronidated, albeit at slow rates. | nih.gov |

| Fibroblast Cell Lines (C3H/10T1/2) | Mouse | Capable of metabolizing BaP to diols and phenols; glucuronidation of phenols accounts for 30% of water-soluble metabolites. | nih.gov |

| Tissue Organoids (Colon) | Human | Showed the lowest levels of CYP1A1 expression and BaP-DNA adduct formation compared to gastric, pancreatic, and kidney organoids. | mdpi.com |

Molecular Mechanisms of 6 Aminobenzo a Pyrene Interaction with Biomolecules

DNA Adduct Formation by 6-Aminobenzo(a)pyrene and its Reactive Metabolites

The genotoxicity of many polycyclic aromatic hydrocarbons (PAHs), including the parent compound benzo(a)pyrene (B[a]P), is primarily attributed to the covalent binding of their reactive metabolites to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. The amino group on this compound influences its metabolism and the subsequent nature of DNA adduction. Metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, converts the parent compound into highly reactive electrophilic intermediates, such as diol epoxides. nih.gov These intermediates are the ultimate carcinogens that readily attack nucleophilic sites on DNA bases.

One of the most extensively studied reactive metabolites is benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.gov This diol epoxide is highly reactive and demonstrates a strong affinity for DNA, particularly for guanine (B1146940) residues. nih.gov The formation of these bulky adducts can distort the DNA double helix, which in turn can interfere with critical cellular processes like transcription and replication. nih.gov

The covalent interaction between the reactive metabolites of benzo(a)pyrene and DNA nucleobases is not random; it exhibits significant specificity and regioselectivity. The primary target for adduction is the guanine base. washington.edu Specifically, the ultimate carcinogenic metabolite, BPDE, predominantly forms covalent adducts at the N2 position of guanine. washington.edu

Research has shown that the distribution of these adducts along a gene is non-random, with certain sites being more susceptible to modification. For instance, studies on the p53 tumor suppressor gene have revealed that mutational hotspots in lung cancer, particularly at codons 157, 248, and 273, are also strong and selective targets for BPDE adduct formation. washington.edu This suggests that the sequence context and local DNA structure can influence the susceptibility of specific guanine residues to adduction.

In the context of 6-substituted benzo(a)pyrene derivatives, studies with 6-methylbenzo(a)pyrene have shown that activation via one-electron oxidation leads to the formation of a radical cation. This reactive species can then form adducts at various positions on deoxyguanosine and adenine (B156593). For instance, iodine oxidation of 6-methylbenzo(a)pyrene in the presence of deoxyguanosine yields adducts at the N2 and N7 positions of guanine. nih.gov Similarly, reaction with adenine results in adducts at the N1, N3, and N7 positions. nih.gov The formation of these specific adducts indicates that the charge of the radical cation is localized at particular positions on the benzo(a)pyrene ring system. nih.gov

The precise structural elucidation of DNA adducts is crucial for understanding their biological consequences. Various sophisticated analytical techniques are employed to characterize the structure of these adducts, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-resolution proton NMR spectroscopy has been instrumental in identifying the structure of adducts formed from benzo(a)pyrene derivatives. For example, the major adduct formed from the reaction of N-hydroxy-3-amino-B[a]P with calf thymus DNA was identified as 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P using this technique. nih.gov Modern microscale NMR techniques have made it possible to determine the structure of DNA adducts from nanomole or even picomole quantities of material, which is a significant advantage when dealing with biologically derived samples where adducts are present in very low amounts. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for the characterization and structural analysis of DNA adducts. researchgate.netmdpi.com This technique allows for the separation of different adducts and their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns. For instance, LC-MS/MS has been used to identify a pentakis(acetyl) derivative of the major promutagenic adduct of BPDE with deoxyguanosine after postlabeling with acetic anhydride (B1165640). mdpi.com

Accurately quantifying the levels of DNA adducts in biological samples is essential for assessing exposure to genotoxic agents and for understanding dose-response relationships in carcinogenesis. Several highly sensitive methods have been developed for this purpose.

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting adduct levels as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA. nih.govnih.gov The procedure involves the enzymatic digestion of DNA to mononucleotides, enrichment of the adducted nucleotides, radiolabeling of the adducts with ³²P, and subsequent separation and quantification by chromatography. nih.govnih.gov This technique has been widely applied to monitor human exposure to environmental carcinogens and to study the genotoxicity of various chemicals. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) based methods offer a high degree of specificity and sensitivity for the quantification of DNA adducts. nih.govnih.gov These methods can provide structural information about the adducts being quantified. Recent advancements in MS instrumentation have made it a cornerstone for DNA adduct analysis. nih.gov For example, a method combining postlabeling with ¹⁴C-acetic anhydride and quantitation by accelerator mass spectrometry (AMS) promises the detection of attomolar amounts of adducts. mdpi.com

The table below summarizes some of the key DNA adducts formed from benzo(a)pyrene derivatives and the analytical techniques used for their characterization and quantification.

| Adduct Name | Parent Compound | DNA Base | Binding Site | Analytical Technique(s) |

| 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P | 3-Nitrobenzo(a)pyrene | Guanine | N2 | HPLC-MS, NMR nih.gov |

| BPDE-N2-dG | Benzo(a)pyrene | Guanine | N2 | ³²P-Postlabeling, LC-MS washington.eduresearcher.life |

| BP-6-CH₂-N7Gua | 6-Methylbenzo(a)pyrene | Guanine | N7 | HPLC nih.gov |

| BP-6-CH₂-N1Ade | 6-Methylbenzo(a)pyrene | Adenine | N1 | HPLC nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Interaction of this compound with Proteins and Enzymes

Benzo(a)pyrene and its derivatives are known to modulate the activity of several key enzymes involved in their own metabolism and detoxification. This modulation can have a profound impact on the balance between metabolic activation and detoxification, ultimately influencing the extent of DNA damage.

Cytochrome P450 (CYP) Enzymes: The CYP family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, play a central role in the metabolic activation of benzo(a)pyrene. nih.gov Exposure to benzo(a)pyrene can induce the expression of these enzymes, particularly CYP1A1 and CYP1A2. This induction is mediated by the aryl hydrocarbon receptor (AhR). nih.gov An increase in the activity of these enzymes can lead to a higher rate of formation of reactive metabolites, which in turn can result in increased levels of DNA adducts. However, the role of CYPs can be complex, as they are also involved in detoxification pathways. Some studies suggest that under certain conditions, CYP enzymes may play a more significant role in the detoxification of benzo(a)pyrene in vivo.

The following table provides a summary of the effects of benzo(a)pyrene on the activity of key enzymes.

| Enzyme Family | Specific Enzymes | Effect of Benzo(a)pyrene Exposure | Consequence |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1 | Induction of expression and activity | Increased metabolic activation to reactive intermediates |

| Glutathione (B108866) S-Transferases | GSTA2, M1, M2, M4, M6, P1 | Increased activity nih.gov | Enhanced detoxification of reactive metabolites |

| Glutathione S-Transferases | GSTA4 | Decreased activity nih.gov | Potentially reduced detoxification capacity |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The reactive metabolites of benzo(a)pyrene that form DNA adducts can also bind covalently to cellular proteins. While DNA adducts are directly linked to mutagenesis, protein adducts can serve as important biomarkers of exposure and may also contribute to the toxic effects of the compound by altering protein function.

Studies have shown that a significant portion of covalently bound benzo(a)pyrene metabolites in cells can be associated with proteins. The distribution of these adducts among different proteins is not uniform, suggesting that some proteins may be more susceptible to adduction than others. The formation of protein adducts can have several research implications:

Biomarkers of Exposure: Protein adducts, particularly those with abundant and long-lived proteins like albumin and hemoglobin, can serve as valuable biomarkers for assessing human exposure to benzo(a)pyrene. These adducts can provide an integrated measure of the biologically effective dose over a longer period compared to measuring the parent compound or its metabolites in body fluids.

Mechanistic Insights: The identification of specific protein targets for adduction can provide insights into the molecular mechanisms of toxicity. Alteration of the function of critical proteins involved in signal transduction, cell cycle control, or DNA repair could contribute to the carcinogenic process.

While the study of protein adducts of this compound is less extensive than that of its DNA adducts, it represents an important area for future research to fully understand the biological effects of this compound.

Oxidative Stress Induction by this compound and its Metabolites

Detailed studies focusing exclusively on oxidative stress induction by this compound are not extensively documented. However, research on the broader class of amino-PAHs indicates that these compounds are capable of inducing oxidative stress, which is a state of imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive intermediates. nih.gov The metabolic activation of aromatic amines, a chemical class to which this compound belongs, is a critical step that can lead to oxidative damage. This activation is often mediated by cytochrome P450 enzymes, and for aminobenzo[a]pyrenes, N-oxidation is considered a primary pathway. nih.gov

Direct experimental evidence and detailed data quantifying the generation of Reactive Oxygen Species (ROS) specifically by this compound or its metabolites are scarce in the reviewed literature.

However, studies on other amino-PAHs, such as 1-aminopyrene (B158619) and 3-aminofluoranthene (B1220000), have demonstrated their capacity to increase intracellular ROS levels, leading to an imbalance in the cell's redox state and subsequent oxidative damage. nih.gov This suggests a potential mechanism for related compounds. The generation of ROS by PAHs and their derivatives is often linked to their metabolic processing, where enzymatic reactions can produce unstable intermediates that react with molecular oxygen to form superoxide (B77818) radicals and other ROS. nih.gov For the parent compound, BaP, the formation of quinone metabolites is a key source of ROS through redox cycling. researchgate.netmdpi.com Whether this compound undergoes similar metabolic pathways leading to significant ROS production remains an area for further investigation.

Specific research detailing the induction of lipid peroxidation or protein oxidation as a direct result of exposure to this compound is not available in the reviewed scientific literature.

For the parent compound, BaP, exposure is known to increase lipid peroxidation and protein carbonylation, which are markers of oxidative damage to lipids and proteins, respectively. researchgate.net These effects are a downstream consequence of the excessive ROS production during BaP metabolism. Given that amino-PAHs can induce ROS, it is plausible that they could also lead to subsequent oxidative damage to cellular macromolecules, but specific studies on this compound are required to confirm this.

Perturbation of Cellular Signaling Pathways by this compound

There is a significant lack of research specifically investigating the perturbation of cellular signaling pathways by this compound. The effects of PAHs and their derivatives on cellular signaling are complex and often depend on the specific chemical structure and the cell type. nih.gov

For the general class of amino-PAHs, it has been shown that the induced oxidative stress can trigger redox-sensitive signaling cascades. nih.gov For instance, ROS generated by 1-aminopyrene and 3-aminofluoranthene can activate the PI3K/Akt pathway. nih.gov This pathway, in turn, can regulate both the Nrf2/ARE antioxidant defense system and pro-inflammatory responses. nih.gov

The parent compound, BaP, is known to interact with multiple signaling pathways, often through its metabolites or the oxidative stress it induces. These pathways include:

Aryl Hydrocarbon Receptor (AhR) Pathway : BaP is a well-known ligand for AhR, and its activation leads to the induction of metabolic enzymes like CYP1A1. nih.govnih.gov

MAPK and p53 Pathways : BaP and its metabolites can activate mitogen-activated protein kinase (MAPK) pathways and the p53 tumor suppressor pathway in response to DNA damage and cellular stress. nih.gov

Whether this compound interacts with these or other signaling pathways directly or indirectly through its metabolites requires dedicated research.

Genotoxicity and Mutagenicity Research of 6 Aminobenzo a Pyrene

Mechanistic Studies of 6-Aminobenzo(a)pyrene-Induced Mutagenesis

The mutagenic capacity of a chemical is fundamentally linked to its ability to induce permanent alterations in the DNA sequence. For compounds like this compound, this process typically involves metabolic activation to reactive intermediates that form covalent adducts with DNA bases. If these adducts are not properly repaired, they can lead to misincorporation of nucleotides during DNA replication, resulting in mutations.

Direct analysis of the mutagenic potency of this compound has been conducted using bacterial reverse mutation assays, such as the Ames test with Salmonella typhimurium. These studies provide valuable insights into the compound's intrinsic mutagenicity and the types of metabolic activation required.

Research comparing this compound to its parent compound and other isomers has shown that, in the presence of a metabolic activation system (S9), this compound is mutagenic, though its potency can vary depending on the bacterial strain and the specific endpoint measured. For instance, in S. typhimurium strain TA1538, which is sensitive to frameshift mutagens, this compound displayed lower mutagenicity compared to benzo[a]pyrene (B130552) and several other aminobenzo[a]pyrene isomers such as the 4- and 12-amino derivatives. nih.gov This suggests that the position of the amino group on the benzo[a]pyrene ring system is a critical determinant of mutagenic potential, likely by influencing the specific metabolic pathways that lead to the formation of reactive, DNA-binding species. nih.gov The data indicates that arylamines derived from carcinogenic PAHs are primarily activated to potent mutagens through S9-mediated metabolism, such as N-oxidation of the amine group. nih.gov

While the Ames test reveals mutagenic potential, the specific pattern of mutations, or mutational spectrum, induced by this compound in mammalian cells has not been extensively characterized in the available literature. However, the mutational spectrum of the parent compound, benzo[a]pyrene, is well-documented and is dominated by G:C to T:A transversions. This signature mutation is a direct consequence of the formation of bulky adducts, primarily at the N2 position of guanine (B1146940), by the ultimate carcinogenic metabolite of B[a]P, benzo[a]pyrene diol epoxide (BPDE). researchgate.net It is plausible that this compound, following its own specific metabolic activation, forms DNA adducts that could lead to a similar, or distinct, mutational signature.

| Compound | Relative Mutagenicity in S. typhimurium TA1538 (with S9 activation) |

|---|---|

| 4-Aminobenzo(a)pyrene | Highest |

| 12-Aminobenzo(a)pyrene | High |

| 2-Aminofluorene | Moderate |

| 11-Aminobenzo(a)pyrene | Lower |

| Benzo(a)pyrene | Lower |

| This compound | Lowest |

When a replicative DNA polymerase encounters a bulky DNA adduct, such as those formed by metabolites of PAHs, the replication fork often stalls. To overcome this blockage and complete DNA replication, cells employ a mechanism called translesion synthesis (TLS), which utilizes specialized, lower-fidelity DNA polymerases. This process is a major source of DNA damage-induced mutagenesis.

While specific studies on the TLS polymerases involved in bypassing this compound-DNA adducts are not available, extensive research on the closely related benzo[a]pyrene-derived adducts provides a strong predictive framework. The bypass of BPDE-guanine adducts is a complex process that can involve multiple TLS polymerases.

DNA Polymerase Kappa (Pol κ) : This polymerase has been shown to be preferentially recruited to BPDE lesions. nih.govnih.gov Studies indicate that Pol κ can bypass BPDE-N2-dG adducts in an error-free manner, inserting the correct nucleotide (cytosine) opposite the adducted guanine. researchgate.net In vivo experiments have shown that Pol κ bypasses BPDE-guanine adducts with higher efficiency and accuracy than other polymerases. nih.gov

DNA Polymerase Zeta (Pol ζ) : Pol ζ is often considered an "extender" polymerase. Following the insertion of a nucleotide opposite the lesion by an "inserter" polymerase, Pol ζ is thought to be crucial for extending the DNA strand beyond the adduct. mdpi.com Research suggests that Pol ζ plays a central role in the mutagenic bypass of BPDE-DNA adducts, particularly when protective, error-free pathways are saturated. mdpi.com It may incorporate incorrect nucleotides opposite B[a]P-modified guanines and extend from the resulting mismatched ends. mdpi.com

The interplay between these and other TLS polymerases determines the ultimate fate of the DNA lesion, dictating whether it is bypassed accurately or results in a mutation. It is highly probable that the bulky adducts formed by this compound would also necessitate the involvement of a similar suite of TLS polymerases for their replicative bypass.

| DNA Polymerase | Primary Role in B[a]P-Adduct Bypass | Fidelity |

|---|---|---|

| Polymerase κ (kappa) | Inserter; preferentially recruited to BPDE lesions | Generally Error-Free |

| Polymerase ζ (zeta) | Extender; extends from inserted nucleotide | Error-Prone |

| Polymerase η (eta) | Can act as an inserter | Variable (can be error-prone) |

| Rev1 | Primarily inserts C, but also has a non-catalytic role | Error-Prone |

Chromosomal Aberrations Induced by this compound

Genotoxic agents can cause damage not only at the level of individual DNA bases (gene mutations) but also on a larger scale, leading to structural and numerical chromosomal aberrations. These large-scale changes, known as clastogenicity and aneugenicity, respectively, are hallmarks of genomic instability and are strongly associated with carcinogenesis.

Direct experimental data on the clastogenic or aneugenic potential of this compound is limited in the reviewed scientific literature. However, studies on its parent compound, benzo[a]pyrene, and related metabolites have consistently demonstrated their ability to induce chromosomal damage.

Clastogenicity : Benzo[a]pyrene and its reactive metabolite BPDE are known clastogens, capable of inducing chromosomal aberrations such as chromatid breaks, isochromatid breaks, and exchange figures in cultured mammalian cells and in vivo. researchgate.netresearchgate.net

Sister Chromatid Exchanges (SCEs) : Exposure to B[a]P has also been shown to cause a significant increase in the frequency of SCEs, which are interchanges of genetic material between sister chromatids and are considered sensitive indicators of genotoxic exposure. nih.govmdpi.comnih.gov

The mechanisms underlying these chromosomal effects are linked to the formation of DNA adducts that can interfere with DNA replication and repair, leading to DNA strand breaks. These breaks, if not repaired correctly, can result in the formation of the observed chromosomal abnormalities. Given that this compound is a structural analogue of B[a]P and is known to be mutagenic, it is plausible that it also possesses clastogenic properties, although this requires direct experimental verification.

Influence of DNA Repair Mechanisms on this compound-Induced DNA Damage

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of genotoxic agents. The efficiency of these repair systems is a critical factor in determining the ultimate mutagenic and carcinogenic outcome of exposure to a chemical like this compound. The primary defense mechanisms against bulky DNA adducts and oxidative damage are Nucleotide Excision Repair (NER) and Base Excision Repair (BER), respectively.

The Nucleotide Excision Repair (NER) pathway is the main cellular defense for removing bulky, helix-distorting DNA lesions, such as the adducts formed by PAHs. researchgate.net The NER machinery recognizes the structural distortion in the DNA helix caused by the adduct, excises a short single-stranded DNA segment containing the lesion, and then synthesizes a new, correct strand using the undamaged strand as a template. academicjournals.org

In addition to forming bulky DNA adducts, the metabolic activation of PAHs like benzo[a]pyrene can generate reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can cause damage to DNA bases, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), which is a highly mutagenic lesion.

The Base Excision Repair (BER) pathway is the primary mechanism for repairing small, non-helix-distorting base lesions, including oxidative damage. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. For 8-oxoG, the key enzyme is 8-oxoguanine DNA glycosylase (OGG1). OGG1 excises the 8-oxoG base, and subsequent enzymes in the BER pathway process the resulting abasic site to restore the original DNA sequence.

Although direct studies linking this compound metabolism to ROS production and subsequent BER activation are lacking, the established link for its parent compound suggests a potential parallel mechanism. If the metabolism of this compound also contributes to cellular oxidative stress, the BER pathway, particularly OGG1, would play a crucial role in mitigating the resulting mutagenic oxidative DNA damage.

Comparative Genotoxicity Studies of this compound with Related PAHs

Research into the genotoxic and mutagenic properties of this compound often involves comparative studies with its parent polycyclic aromatic hydrocarbon (PAH), benzo(a)pyrene (B[a]P), and other related compounds. These studies are crucial for understanding the structure-activity relationships that determine the genotoxic potential of this class of chemicals. The primary method for assessing mutagenicity in these comparative studies is the Ames test, which utilizes various strains of Salmonella typhimurium to detect chemically induced mutations.

A significant study compared the mutagenicity of 6-aminobenzo[a]pyrene (6-NH2-B[a]P), other aminobenzo[a]pyrene isomers (4-, 11-, and 12-NH2-B[a]P), and their N,N-diacetyl derivatives with that of benzo[a]pyrene and another well-characterized aromatic amine, 2-aminofluorene. nih.gov The experiments were conducted in the presence of a metabolic activation system (S9 fraction), which is necessary to convert these compounds into their mutagenic metabolites. nih.gov

The results from these comparative assays revealed a distinct order of mutagenic potency among the tested compounds, which varied depending on the bacterial strain used. In S. typhimurium strain TA98, which is sensitive to frameshift mutagens, 6-aminobenzo[a]pyrene exhibited lower mutagenicity compared to benzo[a]pyrene and several other aminobenzo[a]pyrene isomers. nih.gov The findings suggest that the position of the amino group on the benzo[a]pyrene ring system plays a critical role in determining its mutagenic activity. nih.gov

In contrast, when tested in strain TA100, which detects base-pair substitution mutations, 6-aminobenzo[a]pyrene was also found to be less mutagenic than benzo[a]pyrene and some of its other amino-substituted counterparts. nih.gov These comparative data indicate that while 6-aminobenzo[a]pyrene is mutagenic, its potency can be significantly different from that of its parent PAH and other related aromatic amines. nih.gov The primary mechanism for the activation of these aminobenzo[a]pyrenes to mutagens is believed to be through S9-mediated metabolism, such as N-oxidation of the amino group. nih.gov

The following tables summarize the comparative mutagenicity of 6-aminobenzo[a]pyrene and related PAHs based on the findings from these studies.

Table 1: Comparative Mutagenicity in Salmonella typhimurium TA98

This table ranks the mutagenic potency of this compound and related compounds in the Ames test using the TA98 strain, which primarily detects frameshift mutations. The ranking is from most to least mutagenic.

| Rank | Compound | Relative Mutagenicity |

|---|---|---|

| 1 | 4-Aminobenzo(a)pyrene | High |

| 2 | 4-N,N-diacetylaminobenzo(a)pyrene | |

| 3 | 12-Aminobenzo(a)pyrene | Medium |

| 4 | 12-N,N-diacetylaminobenzo(a)pyrene | |

| 5 | 2-Aminofluorene | |

| 6 | 11-Aminobenzo(a)pyrene | Low |

| 7 | Benzo(a)pyrene | |

| 8 | This compound |

Table 2: Comparative Mutagenicity in Salmonella typhimurium TA100

This table illustrates the relative mutagenic strength of this compound and its analogs in the TA100 strain of the Ames test, which is designed to identify compounds causing base-pair substitution mutations. The compounds are ordered by decreasing mutagenicity.

| Rank | Compound | Relative Mutagenicity |

|---|---|---|

| 1 | 4-Aminobenzo(a)pyrene | High |

| 2 | 4-N,N-diacetylaminobenzo(a)pyrene | |

| 3 | Benzo(a)pyrene | Medium |

| 4 | 12-Aminobenzo(a)pyrene | Low |

| 5 | 12-N,N-diacetylaminobenzo(a)pyrene | |

| 6 | 11-Aminobenzo(a)pyrene | |

| 7 | This compound | |

| 8 | 2-Aminofluorene |

Advanced Analytical and Spectroscopic Methodologies for 6 Aminobenzo a Pyrene Research

Chromatographic Separation Techniques for 6-Aminobenzo(a)pyrene and Metabolites

Chromatography is the cornerstone for isolating this compound and its related metabolic products from intricate mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of benzo(a)pyrene derivatives, including this compound. nih.govuci.edu Its application is particularly suited for non-volatile and thermally labile compounds. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

Research on benzo(a)pyrene metabolites frequently employs C18 columns with a mobile phase consisting of an acetonitrile/water or methanol/water gradient. nih.govdiva-portal.org This setup allows for the effective separation of various metabolites based on their polarity. Detection is often achieved using ultraviolet (UV) or fluorescence detectors, with fluorescence offering higher sensitivity and selectivity for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govcdc.gov For instance, a study on the metabolism of 3-nitrobenzo[a]pyrene utilized thermospray HPLC-mass spectrometry to analyze the resulting modified nucleosides, demonstrating the power of HPLC in separating complex biological adducts for further characterization. nih.gov

The versatility of HPLC allows for its coupling with various detectors, making it an indispensable tool for both qualitative and quantitative analysis of this compound and its metabolites in biological fluids and tissues. cdc.govnih.gov

Table 1: Typical HPLC Parameters for Benzo(a)pyrene Metabolite Analysis

| Parameter | Common Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax ODS-C18, Nucleosil® C18) nih.govnih.gov | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient nih.govdiva-portal.org | Elutes compounds of varying polarities. |

| Flow Rate | 0.5 - 2.0 mL/min nih.govmdpi.com | Controls the speed of separation and resolution. |

| Detector | Fluorescence (FLD) or UV-Vis (DAD) nih.govuci.educdc.gov | Provides high sensitivity (FLD) or spectral data (DAD). |

| Detection Wavelength | 254 nm (UV) or specific Ex/Em for Fluorescence nih.gov | Optimizes signal for the target analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.govshimadzu.com While this compound itself has limited volatility, GC-MS can be effectively used for its analysis following a chemical derivatization step to create more volatile analogues. nih.gov

A common derivatization method is trimethylsilylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility and thermal stability. nih.gov One study successfully separated various trimethylsilylated derivatives of benzo(a)pyrene, including phenols and diols, using packed columns like Dexsil-300 and OV-1. nih.gov This approach allows for the high-resolution separation provided by capillary GC columns, coupled with the definitive identification capabilities of mass spectrometry. nih.govuctm.edu The precision of GC-MS makes it suitable for quantifying trace levels of PAH derivatives in diverse samples, from human tissues to environmental matrices. nih.govmdpi.com

Mass Spectrometry (MS) Based Approaches for this compound Research

Mass spectrometry is a critical tool in this compound research, providing unparalleled sensitivity and structural information. When coupled with chromatographic separation, it enables the confident identification and quantification of the parent compound, its metabolites, and their adducts with macromolecules like DNA and RNA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical method for profiling metabolites and adducts of benzo(a)pyrene derivatives. nih.govnih.gov This technique avoids the need for derivatization and is less susceptible to matrix effects than other methods, particularly when using sources like atmospheric pressure chemical ionization (APCI). nih.gov

LC-MS/MS has been instrumental in characterizing DNA and RNA adducts formed from reactive metabolites of benzo(a)pyrene. nih.govaminer.orgresearchgate.net For example, the major DNA adduct of the related compound 3-nitrobenzo[a]pyrene was identified as 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P using thermospray HPLC-MS. nih.gov The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS allows for highly accurate quantification, with limits of detection reaching the femtomole level. nih.govsemopenalex.org This sensitivity is crucial for detecting the low concentrations of adducts typically found in biological samples.

Table 2: Key LC-MS/MS Parameters in Benzo(a)pyrene Adduct Analysis

| Parameter | Example Specification | Significance |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.govsemopenalex.org | Generates ions from eluted compounds with minimal fragmentation. APCI is less prone to matrix suppression. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. mdpi.com |

| Scan Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions, enhancing specificity and signal-to-noise. semopenalex.org |

| Internal Standard | Stable Isotope Labeled Analog (e.g., [¹⁵N₅]B[a]PDE-N²dG) semopenalex.org | Corrects for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification. |

High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the unambiguous structural characterization of novel metabolites and adducts of this compound. Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are capable of mass accuracies below 1 part-per-million (ppm). gcms.cz

This high mass accuracy allows for the determination of the elemental composition of an unknown compound from its exact mass, which is a critical step in its identification. gcms.cz HRMS is particularly valuable when authentic reference standards are unavailable. Studies on PAH metabolites have utilized GC/Q-TOF systems to generate high-resolution data for both targeted and untargeted analyses. gcms.cz The combination of chromatographic retention time, accurate mass, and fragmentation patterns from MS/MS experiments provides a high degree of confidence in the structural elucidation of previously uncharacterized compounds related to this compound metabolism.

Spectroscopic Techniques for this compound Detection and Characterization

Spectroscopic techniques exploit the interaction of molecules with electromagnetic radiation to provide information about their structure and concentration. For aromatic compounds like this compound, UV-visible absorption and fluorescence spectroscopy are particularly informative.

UV-visible (UV-Vis) absorption spectroscopy is based on the absorption of light by the π-electron system of the aromatic rings. nih.gov The resulting spectrum, with its characteristic absorption maxima (λmax), can aid in the identification and quantification of the compound. researchgate.netresearchgate.net

Fluorescence spectroscopy is an even more sensitive technique for PAHs. mdpi.comproteus-instruments.com After absorbing light at an excitation wavelength, the molecule emits light at a longer, characteristic emission wavelength. nih.gov This technique offers very low detection limits and can be used to analyze complex mixtures, sometimes in combination with synchronous scanning techniques to improve resolution. cdc.gov The fluorescence properties are highly dependent on the molecular structure, making it a powerful tool for distinguishing between different isomers and metabolites. mdpi.com In addition to optical spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy has been used for the definitive structural elucidation of PAH-DNA adducts, providing detailed information on the connectivity of atoms within the molecule. nih.gov

Table 3: Spectroscopic Properties of Pyrene (B120774) Derivatives

| Technique | Property | Typical Wavelengths (nm) | Notes |

|---|---|---|---|

| UV-Vis Absorption | Absorption Maxima (λabsmax) | >300 | Corresponds to π-π* electronic transitions in the aromatic system. nih.gov |

| Fluorescence | Excitation Wavelength (λex) | ~350 | Wavelength of light absorbed to induce fluorescence. nih.gov |

| Fluorescence | Emission Maxima (λemmax) | ~385 | Wavelength of light emitted; typically shows a vibrational structure. nih.gov |

UV-Visible and Fluorescence Spectroscopy in Mechanistic Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for elucidating the mechanisms of action of this compound. UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. cdc.gov The absorption spectrum of pyrene derivatives is characterized by π-π* transitions within the conjugated aromatic system. mdpi.com Changes in the position and intensity of these absorption bands upon interaction with other molecules or upon chemical modification can be used to follow reaction kinetics and investigate binding events. For instance, the interaction of this compound with biological macromolecules like DNA can be monitored by changes in its UV-Vis spectrum, indicating the formation of adducts or intercalative binding.

Fluorescence spectroscopy, which measures the light emitted from a molecule after it has absorbed light, is generally 10 to 1000 times more sensitive than UV-Vis spectroscopy. nih.govresearchgate.net This technique is particularly useful for studying the excited-state dynamics of this compound. Time-resolved fluorescence spectroscopy can be employed to investigate the lifetime of the excited singlet state and how it is affected by quenchers, such as molecular oxygen. nih.gov Such studies have shown that benzo(a)pyrene in its singlet excited state can react with oxygen, leading to fluorescence quenching. nih.gov Furthermore, fluorescence spectroscopy can be used to study the interaction of this compound with DNA, where changes in the fluorescence emission spectrum, such as a red-shift, can indicate intercalation and charge transfer between the molecule and DNA bases. nih.gov The high sensitivity of fluorescence also allows for the detection of benzo(a)pyrene metabolites at very low concentrations. science.govresearchgate.net

Table 1: Spectroscopic Properties of Benzo(a)pyrene Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| Benzo(a)pyrene | 365, 385 | 405, 426, 455 | researchgate.net |

| Pyrene Derivative (PY-C16) | ~400 | - | mdpi.com |

| Pyrene Derivative (PY-C16-TCNE) | ~500 | - | mdpi.com |

| Pyrene Derivative (PY-C16-TCNQ) | ~780 | - | mdpi.com |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Derivatives and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound derivatives and their adducts with biological macromolecules. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons in the molecule. researchgate.net For example, the ¹H NMR spectrum of a this compound derivative would show characteristic signals for the aromatic protons, and the position of the amino group could be confirmed by the chemical shift and splitting pattern of the adjacent protons. sfasu.edu

For more complex structures, such as DNA adducts, two-dimensional (2D) NMR techniques are employed. These include Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net

TOCSY experiments are used to identify coupled proton spin systems, allowing for the assignment of all protons within a particular residue of a DNA adduct. researchgate.net

HSQC provides correlations between directly bonded protons and carbons, aiding in the assignment of the carbon skeleton. researchgate.net

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the this compound moiety and the DNA base in an adduct. researchgate.net

Through the combined use of these NMR techniques, the precise site of adduction on both the this compound molecule and the nucleobase can be determined, along with the stereochemistry of the linkage.

Table 2: Representative ¹H NMR Chemical Shifts for Nitrobenzo(a)pyrene Derivatives (CDCl₃, 500.13 MHz)

| Proton | Benzo(a)pyrene (ppm) | 1-Nitrobenzo(a)pyrene (ppm) | 3-Nitrobenzo(a)pyrene (ppm) |

|---|---|---|---|

| H-6 | 8.53 (s) | 8.69 (s) | 8.64 (s) |

| H-10 | - | 9.05-9.06 (d) | 9.05-9.06 (d) |

| H-11 | - | 9.18-9.19 (d) | 9.18-9.19 (d) |

Data adapted from Onchoke, 2019. sfasu.edu

Immunochemical Assays for this compound and its Metabolites in Research

Immunochemical assays, particularly enzyme-linked immunosorbent assays (ELISA), offer a highly sensitive and specific method for the detection and quantification of this compound and its metabolites in various research samples. nih.govnih.gov These assays utilize the specific binding of an antibody to its target antigen. For small molecules like this compound, a competitive ELISA format is often employed. nih.gov In this setup, the sample containing the target analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The development of such an assay involves the production of monoclonal or polyclonal antibodies that recognize this compound or its metabolites. nih.gov The specificity of the antibody is a critical factor, and cross-reactivity with other structurally similar polycyclic aromatic hydrocarbons (PAHs) must be assessed. nih.govnih.gov For instance, an antibody raised against benzo(a)pyrene might show some cross-reactivity with chrysene (B1668918) or benzo[b]fluoranthene. nih.gov

A sandwich ELISA format can be utilized for detecting larger molecules, such as protein adducts of this compound metabolites. nih.gov In this format, a capture antibody is immobilized on a solid support, which then binds the target adduct from the sample. A second, labeled detection antibody then binds to a different epitope on the adduct, and the signal is directly proportional to the amount of adduct present. nih.gov Immunochemical assays provide a high-throughput and cost-effective alternative to traditional chromatographic methods for screening a large number of samples. nih.gov

Table 3: Performance Characteristics of an Indirect Competitive ELISA for Benzo(a)pyrene

| Parameter | Value |

|---|---|

| IC₅₀ | 3.73 ± 0.43 µg/L |

| Limit of Detection (LOD) | 0.43 - 0.98 µg/L |

| Cross-reactivity (Pyrene) | 100% |

| Cross-reactivity (Benzo[a]pyrene) | 38% |

| Cross-reactivity (Fluoranthene) | 8% |

Data adapted from Peng et al., 2022. nih.gov

Electrochemical Detection Methods for this compound and its Reactive Species

Electrochemical methods offer a rapid, sensitive, and low-cost approach for the detection of this compound and its reactive species. nih.govmdpi.com These techniques are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable electrical current. Voltammetric techniques, such as differential pulse voltammetry (DPV), are commonly used for this purpose. nih.gov

The electrochemical oxidation of benzo(a)pyrene on a glassy carbon electrode (GCE) has been demonstrated, with a distinct oxidation peak observed at a specific potential. nih.gov The peak current is proportional to the concentration of the analyte, allowing for quantitative analysis. The selectivity of the method can be high, as other PAHs may not be electrochemically active at the chosen potential. nih.gov The detection limit for benzo(a)pyrene using this method has been reported to be in the nanomolar range. nih.gov

Furthermore, electrochemical biosensors can be developed to detect DNA damage caused by reactive metabolites of this compound. researchgate.net These biosensors typically involve the immobilization of DNA on an electrode surface. When the biosensor is exposed to reactive species of this compound, adducts are formed with the DNA. This adduction can be detected electrochemically, for example, by monitoring changes in the oxidation signal of guanine (B1146940) bases or by using electrochemical impedance spectroscopy. researchgate.netresearchgate.net Such biosensors can provide a valuable tool for assessing the genotoxic potential of this compound and its metabolites.

Table 4: Electrochemical Detection of Benzo(a)pyrene using Differential Pulse Voltammetry

| Parameter | Value |

|---|---|

| Electrode | Glassy Carbon Electrode (GCE) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Oxidation Potential | 0.98 V (vs. Ag/AgCl) |

| Detection Limit | 0.67 nM |

Data adapted from Xiao et al., 2015. nih.gov

Computational and Theoretical Chemistry Approaches to 6 Aminobenzo a Pyrene Research

Quantum Mechanical Calculations for Reactivity and Electronic Structure of 6-Aminobenzo(a)pyrene

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which in turn governs its reactivity.

Detailed research findings indicate that the reactivity of PAH derivatives is closely linked to their electronic properties. conicet.gov.ar For instance, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a compound; a smaller gap generally implies higher reactivity. scirp.org For pyrene (B120774), the calculated HOMO-LUMO gap is in excellent agreement with experimental values, validating the use of methods like B3LYP/6-311G** for these systems. scirp.org

Furthermore, QM methods can map the electrostatic potential on the molecular surface, identifying electron-rich and electron-poor regions. This is crucial for predicting where the molecule is susceptible to electrophilic or nucleophilic attack. For this compound, the amino group (-NH2) is an electron-donating group, which increases the electron density of the aromatic ring system and influences its sites of metabolism and chemical reaction. Calculations for similar substituted pyrenes show that substituents significantly alter the energy levels and spatial distribution of frontier orbitals (HOMO and LUMO), which are key to the molecule's electronic properties. beilstein-journals.org The orientation of substituent groups, such as a nitro group in nitro-benzo[a]pyrene, has been shown through DFT calculations to be a critical factor in their toxic properties, a principle that also applies to the amino group in this compound. conicet.gov.ar

| Calculated Property | Significance for this compound | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates the ability to donate an electron; related to oxidation potential. | DFT (e.g., B3LYP/6-311G) |

| LUMO Energy | Indicates the ability to accept an electron; related to reduction potential. | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. scirp.org | DFT (e.g., B3LYP/6-311G**) |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | DFT |

| Atomic Charges | Quantifies the charge distribution on each atom, predicting sites for metabolic attack. | DFT (e.g., Mulliken, NBO) |

Molecular Docking and Dynamics Simulations of this compound-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule like this compound and a biological macromolecule, such as a protein or DNA.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on binding energy. For this compound, docking can be used to predict its binding affinity to metabolic enzymes like Cytochrome P450 or to DNA. Studies on the parent compound, benzo(a)pyrene, show it has a high affinity for several human proteins, and docking helps identify the specific amino acid residues involved in these interactions. mdpi.com